molecular formula C15H21NO4 · C12H23N B612907 Z-D-Neopentylgly-OH · DCHA CAS No. 201677-20-5

Z-D-Neopentylgly-OH · DCHA

Cat. No.: B612907
CAS No.: 201677-20-5
M. Wt: 460.66
InChI Key:
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Description

Z-D-Neopentylgly-OH · DCHA is a versatile chemical compound with a wide range of applications in scientific research. It is particularly noted for its role in drug development, especially in the creation of enzyme inhibitors. This compound’s unique structure makes it valuable in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

Z-D-Neopentylgly-OH · DCHA has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs. In medicine, it has been explored for its therapeutic potential in various treatments. Industrially, it is used in the production of polymers and other materials due to its stability and reactivity.

Preparation Methods

The synthesis of Z-D-Neopentylgly-OH · DCHA involves several steps. One common method is the hydrogenation of hydroxypivaldehyde, which is obtained through the crossed aldol condensation of isobutyraldehyde and formaldehyde . This process requires specific catalysts and reaction conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale hydrogenation processes to produce the compound efficiently .

Chemical Reactions Analysis

Z-D-Neopentylgly-OH · DCHA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of the compound .

Mechanism of Action

The mechanism of action of Z-D-Neopentylgly-OH · DCHA involves its interaction with specific molecular targets, such as enzymes. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific enzyme and the context in which the compound is used .

Comparison with Similar Compounds

Z-D-Neopentylgly-OH · DCHA is unique due to its specific structure and reactivity. Similar compounds include other derivatives of neopentyl glycol and related enzyme inhibitors. These compounds share some chemical properties but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its versatility and the range of reactions it can undergo .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Z-D-Neopentylgly-OH · DCHA can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "Neopentylglycol", "Di-tert-butyl dicarbonate (Boc2O)", "Chloroacetic acid", "Diisopropylethylamine (DIPEA)", "Dicyclohexylcarbodiimide (DCC)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of neopentylglycol with di-tert-butyl dicarbonate (Boc2O) in the presence of DIPEA", "Step 2: Deprotection of Boc group with HCl to yield protected neopentylglycol", "Step 3: Activation of chloroacetic acid with DCC", "Step 4: Coupling of activated chloroacetic acid with protected neopentylglycol to yield protected Z-D-Neopentylgly-OH", "Step 5: Deprotection of protected Z-D-Neopentylgly-OH with NaOH to yield Z-D-Neopentylgly-OH", "Step 6: Coupling of Z-D-Neopentylgly-OH with DCHA in the presence of DCC to yield Z-D-Neopentylgly-OH · DCHA", "Step 7: Purification of Z-D-Neopentylgly-OH · DCHA using column chromatography with ethyl acetate and methanol as eluents" ] }

CAS No.

201677-20-5

Molecular Formula

C15H21NO4 · C12H23N

Molecular Weight

460.66

Synonyms

Z-D-Neopentylgly-OH · DCHA; Z-gamma-Me-D-Leu-OH · DCHA

Origin of Product

United States

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